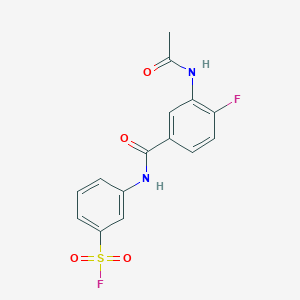
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-nitrobenzylamines with hydrazine, followed by reduction and subsequent functionalization . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and other electrophiles are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary or secondary amines.
科学的研究の応用
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 2-(1H-indazol-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: This compound has a similar structure but contains an imidazole ring instead of an indazole ring.
1H-indazole-3-carboxamide: Another indazole derivative with different functional groups, used in medicinal chemistry.
Uniqueness
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride is unique due to its specific combination of the indazole ring and ethanamine side chain, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
2-indazol-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11-12;/h1-4,7H,5-6,10H2;1H |
InChIキー |
KCGVJXRZCGTAEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN2CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)


